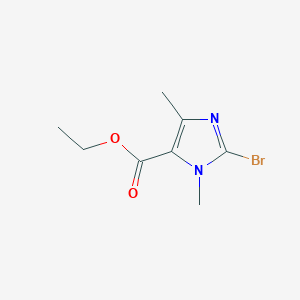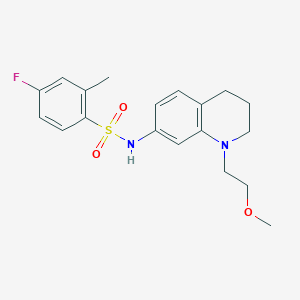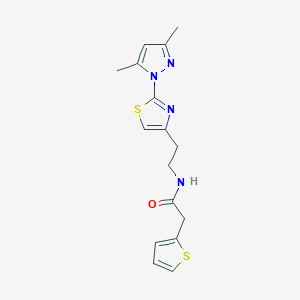
1-(2-Fluorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H23FN4O and its molecular weight is 342.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PET Imaging Applications
- Development of PET Tracers: The compound 1-(2-Fluorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea has been utilized in the development of PET (Positron Emission Tomography) tracers for imaging brain activities. A study developed [(11)C]MFTC, a tracer for visualizing fatty acid amide hydrolase (FAAH) in rat and monkey brains. This tracer was synthesized using a process involving 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine, indicating the utility of such compounds in neurological research (Kumata et al., 2015).
Enzyme Inhibition Research
- Soluble Epoxide Hydrolase Inhibitors: In the realm of enzyme inhibition, 1,3-disubstituted ureas with a piperidyl moiety, structurally similar to this compound, have been synthesized as inhibitors of soluble epoxide hydrolase (sEH). These compounds have shown significant improvements in pharmacokinetic parameters and demonstrated the potential for therapeutic use in reducing inflammatory pain (Rose et al., 2010).
Structural and Conformational Analysis
- Conformational Analysis: The structural and conformational properties of similar compounds have been studied, which is crucial for understanding their reactivity and interactions with biological targets. For example, a study focused on the crystal structure and conformational analysis of a compound with a structure closely related to this compound, providing insights into its physical and chemical properties (Ribet et al., 2005).
Applications in Neuroscience
- Orexin Receptor Antagonism: Compounds structurally related to this compound have been studied for their role in modulating orexin receptors. Such compounds have potential applications in treating disorders related to compulsive behavior and eating disorders. A study investigating the role of orexin-1 receptor mechanisms in compulsive food consumption highlighted the relevance of these compounds in neuroscience research (Piccoli et al., 2012).
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c1-14-12-16(6-9-21-14)24-10-7-15(8-11-24)13-22-19(25)23-18-5-3-2-4-17(18)20/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDNNDVIAWFAAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2378488.png)
![N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2378489.png)

![1-[3-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethanone](/img/structure/B2378492.png)
![N-(4-bromo-3-methylphenyl)-N'-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea](/img/structure/B2378493.png)

![1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2378496.png)
![1-Bromo-4-{[(4-methylphenyl)sulfonyl]methyl}benzene](/img/structure/B2378497.png)

![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2378501.png)
![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2378504.png)

